
6-Chloro-2-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C7H2ClF3N2 and a molecular weight of 206.55 g/mol . It is a colorless to pale yellow solid known for its high thermal and chemical stability. This compound is primarily used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-(trifluoromethyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoroethyl acetate with trifluoromethyl cyanide to produce 2-(trifluoromethyl)acetonitrile. This intermediate is then subjected to chlorination to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted nicotinonitriles.
Oxidation: Production of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 6-chloro-2-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(trifluoromethyl)pyridine-3-carbonitrile
- 2-Chloro-6-(trifluoromethyl)nicotinonitrile
Uniqueness
6-Chloro-2-(trifluoromethyl)nicotinonitrile is unique due to its high stability and versatility in chemical reactions. Its trifluoromethyl group imparts significant electron-withdrawing properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-2-1-4(3-12)6(13-5)7(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOOOWSRQHMRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
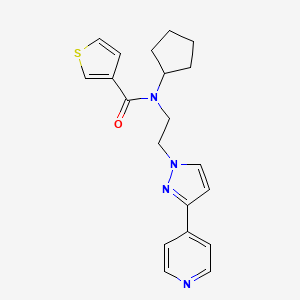
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/new.no-structure.jpg)
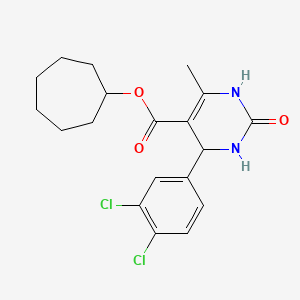
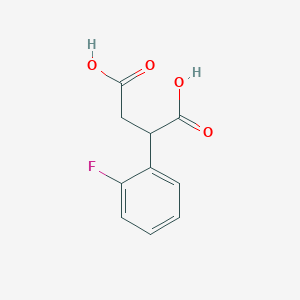
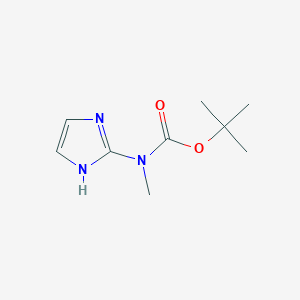
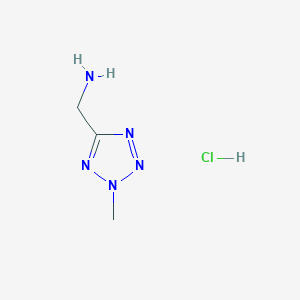
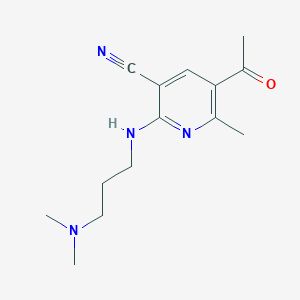
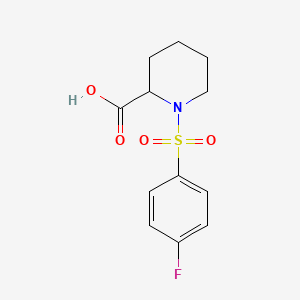
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide](/img/structure/B2770487.png)
![Ethyl 4-(4-bromophenyl)-2-[2-(methylsulfanyl)pyridine-3-amido]thiophene-3-carboxylate](/img/structure/B2770488.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2770489.png)
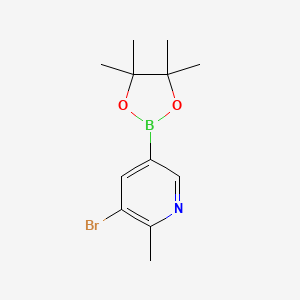
![3-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2770496.png)
